molecular formula C6H12O4 B191001 2,6-Dideoxy-D-ribo-hexose CAS No. 527-52-6

2,6-Dideoxy-D-ribo-hexose

Cat. No. B191001
CAS RN: 527-52-6
M. Wt: 148.16 g/mol
InChI Key: JWFRNGYBHLBCMB-UHFFFAOYSA-N
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Description

“2,6-Dideoxy-D-ribo-hexose” is also known as D-(+)-Digitoxose . It is a natural product that is found in the glycosides digitoxin, gitoxin, and digoxin . The natural glycoside digitoxin contains a trisaccharide component made up of digitoxose monosaccharides . A modified monosaccharide digitoxin (with a single digitoxose moiety) was found to have greater anti-proliferative effects on various human non-small cell lung cancer cell lines than intact digitoxin .


Molecular Structure Analysis

The molecular formula of “2,6-Dideoxy-D-ribo-hexose” is C6H12O4 . Its molecular weight is 148.16 . The percent composition is C 48.64%, H 8.16%, O 43.19% .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Dideoxy-D-ribo-hexose” include a density of 1.3±0.1 g/cm3, a boiling point of 365.9±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.8 mmHg at 25°C . Its enthalpy of vaporization is 70.9±6.0 kJ/mol, and its flash point is 189.3±24.4 °C . The index of refraction is 1.494, and the molar refractivity is 34.5±0.3 cm3 . It has 4 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Application in Glycosylation Reactions

  • Scientific Field: Organic Chemistry
  • Summary of Application: 2,6-Dideoxy-D-ribo-hexose is used in reagent-controlled dehydrative glycosylation reactions. This process is crucial in the synthesis of deoxy-sugar oligosaccharides, which are common structural motifs in a variety of natural products that exhibit antibiotic and anticancer properties .
  • Methods of Application: The glycosylation between 2,6-dideoxy-sugar hemiacetals and glycosyl acceptors is promoted by activating either 2,3-bis(2,3,4-trimethoxyphenyl)cyclopropenone or 2,3-bis(2,3,4-trimethoxyphenyl)cyclopropene-1-thione with oxalyl bromide .
  • Results or Outcomes: The reactions are mild and tolerate a number of sensitive functional groups including highly acid labile 2,3,6-trideoxy-sugar linkages. The reactions result in good yield and high α-selectivity .

Application in Diabetes Research

  • Scientific Field: Medical and Health Sciences
  • Summary of Application: 2,6-Dideoxy-D-ribo-hexose, specifically known as Digitoxose, is used in diabetes research. It specifically and competitively inhibits glucose-stimulated insulin release from islets in lean and obese mice .
  • Results or Outcomes: The outcomes of this research could potentially lead to new insights and treatments for diabetes .

properties

IUPAC Name

(3S,4R,5R)-3,4,5-trihydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-4(8)6(10)5(9)2-3-7/h3-6,8-10H,2H2,1H3/t4-,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFRNGYBHLBCMB-NGJCXOISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(CC=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]([C@H](CC=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031513
Record name D-Digitoxose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dideoxy-D-altrose

CAS RN

527-52-6
Record name Digitoxose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=527-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Digitoxose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Digitoxose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dideoxy-D-altrose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIGITOXOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4R5906C56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dideoxy-D-ribo-hexose
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
59
Citations
WR Roush, RJ Brown - The Journal of Organic Chemistry, 1982 - ACS Publications
Short, highly stereoselectivesyntheses of the title carbohydrates from allylic alcohol precursors are described. A synthesis of the racemic arabino-deoxyhexose is also described. These …
Number of citations: 85 pubs.acs.org
RW Binkley, JS Schneider - Journal of Carbohydrate Chemistry, 1988 - Taylor & Francis
An efficient procedure is described for the conversion of digitoxin (2) into 1,3,4-tri-O-benzoyl-2,6-dideoxy-β-D-ribo-hexopyranose (4). This conversion allows digitoxin (2) to become a …
Number of citations: 4 www.tandfonline.com
RM De Lederkremer, C Marino - Advances in carbohydrate chemistry and …, 2007 - Elsevier
Publisher Summary This chapter describes the occurrence and synthesis of deoxy sugars. Several deoxy sugars, notably 2-deoxy-D-erythro-pentose (2-deoxy-D-ribose)—the sugar …
Number of citations: 109 www.sciencedirect.com
M Haga, M Chonan, S Tejima - Carbohydrate Research, 1971 - Elsevier
In connection with other studies, pure methyl glycosides of some dideoxy-D-hexoses were needed as reference compounds_ In this paper are described improved syntheses of methyl …
Number of citations: 25 www.sciencedirect.com
M Hamernikova, J Havlíček, R Blahova… - Collection of …, 2004 - cccc.uochb.cas.cz
6-Amino-2,6-dideoxy-D-ribo-hexono-1,6-lactam (1a), 6-amino-2,6-dideoxy-D-arabino-hexono-1,6-lactam (2a), 6-amino-2,3,6-trideoxy-L-threo-hexono-1,6-lactam (3a) and per-O-acetyl …
Number of citations: 4 cccc.uochb.cas.cz
S Signorella, V Daier, S Garcı́a, R Cargnello… - Carbohydrate …, 1999 - Elsevier
Oxidation of the aldoses (Ald) d-glucose, d-allose, d-mannose, d-galactose, 6-deoxy-d-galactose (d-fucose) and 2,6-dideoxy-d-ribo-hexose (digitoxose) by Cr VI yields the aldonic acid …
Number of citations: 43 www.sciencedirect.com
K Bock, I Lundt, C Pedersen, S Refn - Acta Chemica Scandinavica, 1986 - researchgate.net
Reaction of D-allono, D-gulono-, and D-talono-1, 4-lactone with hydrogen bromide in acetic acid led to formation of 2, 6-dibromo-2, 6-dideoxy-hexono-1, 4 lactones, assumed to have …
Number of citations: 21 www.researchgate.net
DP Khare, A Khare, MP Khare - Carbohydrate Research, 1980 - Elsevier
A new, nonreducing disaccharide, tigmobiose, has been isolated from the dried twigs of Sarcostemma brevistigma. On the basis of chemical and spectroscopic evidence, and …
Number of citations: 12 www.sciencedirect.com
EF Fuchs, D Horton, W Weckerle… - Journal of Medicinal …, 1979 - ACS Publications
Daunorubicin analogues in which the natural amino sugar, daunosamine, is replaced by neutral 2, 6-dideoxyhexopyranosyl residues havebeen prepared in high yields. Glycosidation …
Number of citations: 55 pubs.acs.org
ZL Nikolov, PJ Reilly - Journal of Chromatography A, 1985 - Elsevier
The introduction of chemically bonded silica packings has opened a new di- mension in liquid-solid chromatography with respect t Page 1 Jou&aI of Chromatography, 325 (1985) 281-…
Number of citations: 80 www.sciencedirect.com

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